

Hpk1-IN-19: A Technical Guide for Cancer and Inflammation Research

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Compound of Interest		
Compound Name:	Hpk1-IN-19	
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This in-depth technical guide provides a comprehensive overview of **Hpk1-IN-19**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its application in cancer and inflammation research. This document details the mechanism of action, presents key quantitative data for HPK1 inhibitors, outlines detailed experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] By dampening immune cell activation, HPK1 plays a significant role in maintaining immune homeostasis. However, in the context of malignancy, this inhibitory function can be co-opted by tumors to evade immune surveillance.[4]

Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology. By blocking HPK1 activity, the brakes on the anti-tumor immune response are released, leading to enhanced T-cell activation, proliferation, and cytokine production.[2][4] This heightened immune response can lead to improved tumor control and clearance. Furthermore, the role of HPK1 in inflammatory processes suggests its inhibition may be beneficial in treating certain inflammatory and autoimmune diseases.[5]



Hpk1-IN-19 (also known as Compound I-47) is a specific inhibitor of HPK1, identified from patent WO2018102366A1.[6][7] While specific quantitative data for **Hpk1-IN-19** is not publicly available, this guide provides representative data from other well-characterized HPK1 inhibitors to illustrate the potency and activity of this class of molecules.

Data Presentation: Potency of HPK1 Inhibitors

The following tables summarize the inhibitory activity of various small molecule HPK1 inhibitors against the kinase and in cellular assays. This data provides a comparative landscape for the potency of compounds targeting HPK1.

Table 1: In Vitro Kinase Inhibitory Activity of Select HPK1 Inhibitors

Compound	HPK1 IC50 (nM)	Reference
Lead Compound [I]	0.2	[5]
NDI-101150	0.7	[2]
Compound [I] from Insilico Medicine	10.4	[8]
Sutent	15	[3]
CMPD0431	~20	[6]
KHK-6	20	[9]
M074-2865	2,930	[10]

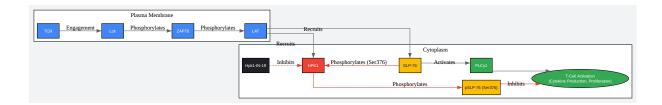
Table 2: Cellular Activity of Select HPK1 Inhibitors

Compound	Assay	IC50/EC50 (nM)	Cell Type	Reference
Lead Compound	pSLP76(S376) Cellular Assay	3 (IC50)	Jurkat	[5]
Lead Compound	Primary T-cell IL- 2 Assay	1.5 (EC50)	Primary T-cells	[5]



Signaling Pathways and Experimental Workflows HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 intervenes in this pathway to dampen the response.



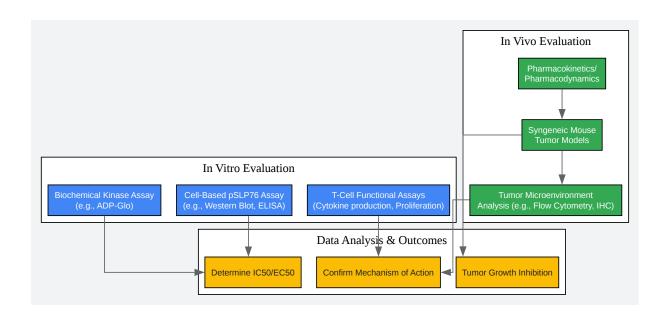
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HPK1 negatively regulates TCR signaling.

Experimental Workflow for Evaluating HPK1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an HPK1 inhibitor like **Hpk1-IN-19**.





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